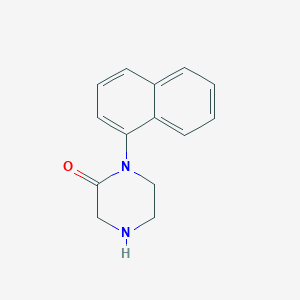

1-Naphthalen-1-YL-piperazin-2-one

Description

Historical Context of Piperazinone Scaffolds in Chemical Biology

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov This fundamental structure is a "privileged scaffold" in drug discovery, meaning it is a common feature in a wide array of biologically active compounds. nih.gov Initially recognized for its anthelmintic properties in the 1950s, the applications of piperazine derivatives have since expanded dramatically. researchgate.net

The piperazinone scaffold, a derivative of piperazine, has been a focus for researchers due to its versatile nature in synthesizing new bioactive compounds. nih.gov These scaffolds are integral to molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects. nih.govresearchgate.net The flexibility of the piperazine core allows for structural modifications that can lead to compounds with tailored biological activities. nih.govijrrjournal.com

Significance of Naphthalene (B1677914) Moieties in Bioactive Chemical Compounds

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is another crucial component of many biologically active molecules. taylorandfrancis.com It is a prominent core structure in various therapeutic agents, including those with anticancer properties. taylorandfrancis.com Naphthalene derivatives have been investigated for their ability to inhibit tubulin polymerization, a key mechanism in arresting the cell cycle of cancer cells. taylorandfrancis.comsemanticscholar.org

The incorporation of a naphthalene moiety can significantly influence a compound's biological activity. For instance, studies on sulphonamide derivatives have shown that the presence of a naphthalen-1-yl group can lead to potent antiproliferative activity against cancer cell lines. semanticscholar.org Fungi also produce naphthalenone metabolites that exhibit a wide range of bioactivities, such as cytotoxic, antiviral, and anti-inflammatory effects. nih.gov

Rationale for Investigating 1-Naphthalen-1-YL-piperazin-2-one Derivatives

The investigation into this compound and its derivatives is driven by the principle of molecular hybridization. This approach combines two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or novel biological activities. nih.gov In this case, the combination of the proven piperazinone scaffold and the biologically significant naphthalene moiety offers a promising strategy for the design of new therapeutic agents.

The rationale is to leverage the established pharmacological profiles of both components. The piperazine core is known to interact with various neurotransmitter systems, while the naphthalene group contributes to activities like tubulin inhibition. taylorandfrancis.com The resulting hybrid molecule, this compound, is therefore a candidate for investigation across multiple therapeutic areas.

Overview of Current Academic Research Landscape Pertaining to this compound and Related Structures

Current research on this compound and related structures is multifaceted. A significant area of focus is in the development of novel anticancer agents. Researchers are synthesizing and evaluating derivatives for their cytotoxic activity against various cancer cell lines. mdpi.com For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and are being studied as potential cancer theranostics, which are materials used for both diagnosis and therapy. nih.gov

Another avenue of research involves the exploration of these compounds' effects on the central nervous system. Given the known activity of piperazine derivatives on neurotransmitter receptors, there is interest in how the addition of a naphthalene moiety might modulate these effects. ijrrjournal.com Studies on similar compounds, such as 1-(1-Naphthyl)piperazine (B79542), have shown interactions with serotonin (B10506) receptors, suggesting potential applications in neurological and psychological disorders.

The synthesis of these complex molecules is also a key research area. Chemists are developing more efficient and scalable synthetic routes to produce these compounds for further biological evaluation. nih.gov This includes the use of advanced techniques and the exploration of different reaction conditions to optimize yields and purity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-naphthalen-1-ylpiperazin-2-one |

InChI |

InChI=1S/C14H14N2O/c17-14-10-15-8-9-16(14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15H,8-10H2 |

InChI Key |

MRPFTDWIDIRVNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Naphthalen 1 Yl Piperazin 2 One

Established Synthetic Routes for the 1-Naphthalen-1-YL-piperazin-2-one Core Structure

The formation of the this compound scaffold is a multi-step process that relies on the efficient creation of the piperazinone ring and the formation of a carbon-nitrogen bond to attach the naphthalene (B1677914) group.

Cyclization Reactions in Piperazinone Synthesis

The piperazin-2-one (B30754) motif is a privileged scaffold in numerous bioactive compounds and approved drugs. dicp.ac.cn Its synthesis is a key area of research, with various methods developed for the construction of this heterocyclic core. researchgate.net

The construction of the piperazin-2-one ring system is typically achieved through cyclization reactions. These methods often utilize readily available starting materials like amino acids and 1,2-diamines, though they may require multiple synthetic steps. researchgate.net One common strategy involves the reduction of diketopiperazines or other suitable precursors. researchgate.net Another approach is the intramolecular cyclization of a linear precursor containing both an amine and an amide or ester functionality, which upon ring closure, forms the desired piperazinone structure.

A notable method involves the reductive cyclization of dioximes. This strategy allows for the creation of piperazine (B1678402) rings from primary amines and nitrosoalkenes through a sequential double Michael addition followed by a stereoselective catalytic reductive cyclization. nih.gov While this method directly produces piperazines, modifications could potentially lead to piperazin-2-one derivatives.

More recent advancements include one-pot procedures. For instance, a sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce 3-substituted piperazin-2-ones from aldehydes and 1,2-ethylenediamines. acs.org

| Ring-Closing Strategy | Description | Key Features |

| Reduction of Precursors | Reduction of diketopiperazines or other cyclic precursors to form the piperazin-2-one ring. | Often requires pre-functionalized starting materials. |

| Intramolecular Cyclization | Cyclization of a linear molecule containing amine and amide/ester functionalities. | Versatile and allows for substituent introduction. |

| Reductive Cyclization of Dioximes | Sequential double Michael addition and reductive cyclization of dioximes. | Primarily for piperazines, potential for adaptation. nih.gov |

| One-Pot Domino Reactions | Multi-reaction sequence (e.g., Knoevenagel/epoxidation/DROC) in a single pot. | Efficient and can be stereoselective. acs.org |

The synthesis of chiral piperazin-2-ones is of significant interest due to their presence in many biologically active molecules. dicp.ac.cn Asymmetric catalysis has emerged as a powerful tool to achieve high enantioselectivity.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org Another palladium-catalyzed method is the asymmetric allylic alkylation of piperazin-2-one enolates, which allows for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.govthieme-connect.com Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones also represents a viable strategy. acs.org

Furthermore, one-pot approaches combining several catalytic steps can provide stereoselective access to these heterocycles. A notable example is a sequence of a quinine-derived urea-catalyzed Knoevenagel reaction and asymmetric epoxidation, followed by a domino ring-opening cyclization to yield highly enantioenriched 3-aryl/alkyl piperazin-2-ones. acs.org

| Stereoselective Method | Catalyst/Reagent | Key Outcome |

| Asymmetric Hydrogenation | Palladium or Iridium catalysts | Chiral disubstituted piperazin-2-ones with high ee. dicp.ac.cnacs.orgrsc.org |

| Asymmetric Allylic Alkylation | Palladium catalysts | Enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govthieme-connect.com |

| One-Pot Asymmetric Synthesis | Quinine-derived urea (B33335) catalyst | Highly enantioenriched 3-substituted piperazin-2-ones. acs.org |

N-Arylation Strategies for Naphthalene Integration

Once the piperazin-2-one core is formed, or concurrently with its formation, the naphthalene moiety must be attached to the N1 position. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C–N bonds, coupling amines with aryl halides or triflates. organic-chemistry.orgyoutube.com This reaction is highly efficient for the synthesis of arylpiperazines. organic-chemistry.org A practical and scalable synthesis of 1-(7-fluoro-naphthalen-1-yl)piperazine hydrochloride has been developed using a Buchwald-Hartwig cross-coupling reaction between 1-bromo-7-fluoronaphthalene (B77747) and 1-Boc-piperazine. tandfonline.comresearchgate.net This approach avoids the use of highly toxic reagents from previous synthetic routes. tandfonline.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.comrsc.org The choice of ligand, often a bulky, electron-rich phosphine like XPhos or SPhos, is crucial for achieving high yields and reaction efficiency. youtube.com Nickel-catalyzed amination reactions have also been developed as a more earth-abundant alternative to palladium. nih.govsigmaaldrich.com

A study on the synthesis of monofluorinated 1-(naphthalen-1-yl)piperazines also highlights the utility of palladium-catalyzed C-N bond formation. dntb.gov.ua

| Reaction Component | Role/Examples |

| Aryl Halide/Triflate | 1-Bromonaphthalene, 1-Iodonaphthalene |

| Amine | Piperazin-2-one |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, BrettPhos, RuPhos youtube.com |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

The Goldberg reaction, a copper-catalyzed N-arylation of amides, provides an alternative to palladium-based methods. nih.govresearchgate.net This reaction is an efficient way to construct C-N bonds and is relevant for the synthesis of N-aryl heterocycles. researchgate.net Classic Goldberg conditions often required harsh conditions, but modern protocols have been developed that use chelating diamine ligands to facilitate the reaction under milder conditions. nih.govscispace.com The active catalytic species is believed to be a 1,2-diamine-ligated copper(I) amidate complex. nih.govresearchgate.net

While the Ullmann condensation, a related copper-mediated reaction, has been used for the N-arylation of amines, the Goldberg reaction is specifically for the N-arylation of amides, making it potentially applicable to the direct arylation of the piperazin-2-one nitrogen. nih.govnih.gov Tandem copper-catalyzed N-arylation-cyclization strategies have also been developed for the synthesis of various nitrogen-containing heterocycles. bohrium.com

| Reaction Component | Role/Examples |

| Aryl Halide | 1-Bromonaphthalene, 1-Iodonaphthalene |

| Amide | Piperazin-2-one |

| Catalyst | CuI, CuSO₄·5H₂O |

| Ligand | 1,2-Diamine derivatives (e.g., N,N'-dimethylethylenediamine) nih.gov |

| Base | K₂CO₃, K₃PO₄ |

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) serves as a cornerstone in the synthesis of arylpiperazines, including this compound. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org The reactivity of the aromatic ring is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, a common SNAr strategy involves the reaction of a suitably substituted naphthalene with a piperazin-2-one derivative. The naphthalene ring, activated by appropriate substituents, becomes susceptible to nucleophilic attack by the nitrogen atom of the piperazine ring.

While the classic SNAr mechanism is often depicted as a two-step addition-elimination process via a Meisenheimer complex, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov This is particularly relevant for substitutions on heterocyclic rings like pyridine (B92270) and its analogues. nih.gov The choice of solvent, temperature, and the nature of the leaving group are critical parameters that influence the reaction's efficiency and yield.

Precursor Preparation and Functionalization for this compound Synthesis

The successful synthesis of the target compound relies heavily on the careful preparation and functionalization of its constituent precursors: naphthalene intermediates and piperazine precursors.

Synthesis of Key Naphthalene Intermediates

The synthesis of appropriately functionalized naphthalene precursors is a critical first step. Various methods exist for introducing specific functional groups onto the naphthalene core. For instance, nitration of naphthalene can introduce a nitro group, which can then be reduced to an amino group. youtube.com This amino group can be further transformed into a diazonium salt, a versatile intermediate that can be substituted with various functionalities. youtube.com

Another approach involves the transformation of an acetyl group on the naphthalene ring into a 1,3-diketo side-chain. nih.gov This diketone can then be elaborated into different heterocyclic rings. nih.gov Furthermore, modern transition metal-catalyzed cross-coupling reactions provide powerful tools for the direct introduction of functional groups onto the naphthalene scaffold. nih.gov The regioselectivity of these reactions is a key consideration and often depends on the existing substituents on the naphthalene ring. nih.gov

A practical synthesis of 8-fluoronaphthalen-1-ylamine, a key intermediate for related compounds, was achieved through the reaction of 1H-naphtho[1,8-de] mdpi.comresearchgate.netencyclopedia.pubtriazine with HF-pyridine under mild conditions. researchgate.net This method circumvents some of the challenges associated with other synthetic routes. researchgate.net

Preparation of Functionalized Piperazine Precursors

The piperazine-2-one core is another essential building block. The functionalization of the piperazine ring is crucial for its subsequent reaction with the naphthalene intermediate. Recent advancements have focused on the C-H functionalization of the piperazine ring, which was previously a significant challenge. mdpi.comresearchgate.netnsf.gov

Several methods for preparing functionalized piperazines have been developed. One approach involves the reaction of piperazine with chloroacetyl chloride to produce 1,1'-(piperazine-1,4-diyl)bis(2-chloroethanone). acs.org This derivative can then be reacted with other molecules to introduce further functionality.

Another strategy involves the synthesis of piperazine-functionalized SBA-15 nanorods through a post-grafting method. nih.gov While this is for a different application, it highlights the diverse methods available for modifying the piperazine structure. The synthesis of piperazin-2-one derivatives can also be achieved through a cascade double nucleophilic substitution reaction. thieme-connect.com

Novel Approaches and Advancements in this compound Synthesis

The field of organic synthesis is constantly evolving, with a growing emphasis on sustainability and efficiency. These principles are being applied to the synthesis of this compound and related compounds.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this could involve the use of more environmentally benign solvents, reducing the number of synthetic steps, and improving atom economy. For example, one-pot reactions, where multiple transformations occur in a single reaction vessel, are a key aspect of green chemistry as they can reduce waste and energy consumption. thieme-connect.com The development of catalytic processes that can operate under milder conditions and with higher selectivity also contributes to greener synthetic routes.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and sustainability.

Key Catalytic Approaches:

| Catalytic System | Application in Piperazine Synthesis | Advantages |

| Palladium Catalysis | Asymmetric hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones. rsc.org | High diastereoselectivities and enantioselectivities. |

| Copper Catalysis | Cyclization of imines with SnAP reagents to form C-H functionalized piperazines. encyclopedia.pub | Can be performed under catalytic amounts of copper, increasing efficiency. encyclopedia.pub |

| Photoredox Catalysis | C-H arylation and alkylation of piperazines. mdpi.comresearchgate.net | Enables direct functionalization of the piperazine core under mild conditions. mdpi.comresearchgate.net |

Palladium-catalyzed reactions, for instance, have been successfully employed in the asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones with excellent control over stereochemistry. rsc.org Copper-catalyzed methods have been developed for the C-H functionalization of piperazines, and recent research has focused on making these processes catalytic in copper to improve their efficiency. encyclopedia.pub Furthermore, photoredox catalysis has emerged as a powerful tool for the direct C-H arylation and alkylation of piperazines, allowing for the introduction of various substituents under mild reaction conditions. mdpi.comresearchgate.net These catalytic advancements are crucial for developing more efficient and selective syntheses of complex piperazine derivatives.

Flow Chemistry Applications in Piperazinone Production

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. mdpi.com While specific literature on the flow synthesis of this compound is not extensively detailed, the principles and methodologies applied to the production of piperazines and related heterocycles are highly relevant.

Recent advancements have demonstrated the utility of flow chemistry in the synthesis of C-H functionalized piperazines. mdpi.com For instance, photoredox catalysis under continuous flow conditions has been successfully employed for the synthesis of C2-functionalized piperazines. mdpi.com This method offers a streamlined and efficient alternative to traditional batch methods, which often require stoichiometric and potentially toxic reagents. mdpi.com The operational simplicity and enhanced safety of flow setups, by minimizing direct contact with hazardous materials, make them particularly attractive for pharmaceutical manufacturing. mdpi.com

Furthermore, flow electrochemistry has been utilized for the synthesis of 2-substituted piperidines, a related class of heterocycles. nih.gov This technique involves an anodic methoxylation in a microfluidic electrolysis cell, demonstrating the potential for electrochemical methods to be integrated into continuous flow processes for the synthesis of complex heterocyclic systems. nih.gov The fine control over reaction parameters afforded by flow chemistry can lead to significantly improved yields and purities of the final products. youtube.com

The application of these advanced flow chemistry techniques to the synthesis of this compound could provide a more efficient, safer, and scalable manufacturing process. The ability to automate and continuously run reactions also opens the door to the large-scale production of this important chemical scaffold. youtube.com

Derivatization Strategies for Structural Modification of this compound

The therapeutic potential of a lead compound can be significantly enhanced through systematic structural modifications. The this compound scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The naphthalene ring of this compound is amenable to a variety of electrophilic substitution reactions. numberanalytics.comnumberanalytics.com Naphthalene is generally more reactive than benzene (B151609) in such reactions. libretexts.org The position of substitution on the naphthalene nucleus is influenced by the reaction conditions.

Alpha (α) vs. Beta (β) Substitution: Electrophilic attack on naphthalene preferentially occurs at the C1 (α) position, as the carbocation intermediate formed is better stabilized by resonance. libretexts.orgwordpress.com This kinetically controlled product is typically formed at lower temperatures. wordpress.com However, under conditions of thermodynamic control (e.g., higher temperatures), the C2 (β) substituted product may be favored, as it is often the more stable isomer. wordpress.comscribd.com

Common Electrophilic Substitution Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the naphthalene ring. numberanalytics.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using the corresponding halogen in the presence of a Lewis acid catalyst. numberanalytics.com For bromination, 1-substitution is generally favored. scribd.com

Sulfonation: Reaction with fuming sulfuric acid yields naphthalenesulfonic acids. The reaction temperature can be used to control the regioselectivity, with 1-naphthalenesulfonic acid forming at around 80°C and the 2-isomer at 160-180°C. wordpress.comscribd.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the naphthalene ring, further expanding the possibilities for structural diversity. numberanalytics.comlibretexts.org The choice of solvent can also influence the position of substitution in Friedel-Crafts reactions. libretexts.org

The introduction of various substituents on the naphthalene ring can significantly impact the molecule's interaction with biological targets. The electronic nature and steric bulk of these substituents are key factors in modulating activity.

| Reaction | Reagents | Typical Product(s) | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Nitronaphthalene | numberanalytics.com |

| Bromination | Br₂, Lewis Acid | 1-Bromonaphthalene | scribd.com |

| Sulfonation (low temp) | Fuming H₂SO₄ (80°C) | Naphthalene-1-sulfonic acid | wordpress.comscribd.com |

| Sulfonation (high temp) | Fuming H₂SO₄ (160-180°C) | Naphthalene-2-sulfonic acid | wordpress.comscribd.com |

| Friedel-Crafts Acylation | Acyl halide, Lewis Acid | 1-Acylnaphthalene | numberanalytics.comlibretexts.org |

The piperazin-2-one ring itself provides ample opportunities for structural modification. A variety of synthetic strategies have been developed to introduce diversity at different positions of this heterocyclic core. researchgate.net

Cascade reactions have been employed to construct the piperazinone ring in a one-pot process, allowing for the introduction of two points of diversity. thieme-connect.com Such methods can accommodate a range of aryl iodides and primary amines, leading to a library of substituted piperazinones. thieme-connect.com

Solid-phase synthesis has also been utilized to create diverse piperazinone libraries. nih.gov For example, a disrupted Ugi condensation on a solid support can yield 2,3,6-trisubstituted piperazinones after cleavage from the resin. nih.gov This approach is highly amenable to combinatorial chemistry, facilitating the rapid generation of numerous analogs for biological screening.

Furthermore, the nitrogen atoms of the piperazine ring are key handles for modification. The N-4 nitrogen, in particular, can be readily functionalized to introduce a variety of side chains without creating a new stereocenter. nih.gov

| Synthetic Strategy | Key Features | Type of Modification | Reference(s) |

| Cascade Reaction | One-pot, three-component reaction | Introduction of diversity at two positions | thieme-connect.com |

| Solid-Phase Synthesis | Disrupted Ugi condensation on solid support | 2,3,6-trisubstituted piperazinones | nih.gov |

| N-Alkylation | Functionalization of piperazine nitrogens | Introduction of various side chains | nih.gov |

The incorporation of side chains is a widely used strategy to modulate the physicochemical and pharmacological properties of a parent molecule. In the context of this compound, side chains can be appended to the piperazin-2-one ring, most commonly at the N-4 position.

The introduction of side chains can influence properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development. For instance, the addition of basic amine functionalities can improve aqueous solubility and bioavailability. nih.gov

Research on related arylpiperazine derivatives has shown that the nature of the side chain plays a crucial role in determining biological activity. For example, the synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) highlights the incorporation of a complex heterocyclic side chain to achieve high affinity and selectivity for the 5-HT1A receptor. nih.gov

In another example, the attachment of a (4-(2-fluoroethoxy)phenyl)ethanone moiety to the piperazine nitrogen yielded a compound with high affinity for the sigma-1 receptor, a target in cancer imaging. rsc.org The strategic introduction of halogen atoms, such as fluorine, within the side chain can also enhance binding affinity and metabolic stability. nih.gov

The following table provides examples of side chains that have been incorporated into related piperazine structures to modulate their properties:

| Parent Scaffold | Incorporated Side Chain | Resulting Property/Activity | Reference(s) |

| 4-(Napht-1-yl)piperazine | -methyl-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine | High 5-HT1A receptor affinity and selectivity | nih.gov |

| 1-(4-Hydroxyphenyl)piperazin-1-ylethanone | -4-(2-fluoroethoxy)phenyl | High affinity for sigma-1 receptor | rsc.org |

| Chrysin | Sulfonylpiperazine with dual fluorine substitution | Enhanced anticancer activity | nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles for 1 Naphthalen 1 Yl Piperazin 2 One Derivatives

Elucidation of Pharmacophoric Features within the 1-Naphthalen-1-YL-piperazin-2-one Scaffold

A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric elements are the naphthalene (B1677914) group, the piperazinone ring, and the positions available for substitution.

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a critical component for the biological activity of many derivatives. Its large, planar, and lipophilic surface area facilitates significant van der Waals and hydrophobic interactions within the binding pockets of target proteins. nih.gov In many cases, it engages in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the receptor site.

Research on analogous compounds underscores the importance of this moiety. For instance, in a series of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), the replacement of the naphthalene group with a smaller benzene (B151609) ring was found to completely abolish the inhibitory effects on both ENT1 and ENT2. researchgate.netpolyu.edu.hk This highlights the specific steric and electronic contributions of the naphthalene system that are essential for potent ligand-target binding. Naphthalene-based compounds have proven to be potent, competitive inhibitors for various enzymes, including the SARS-CoV Papain-like protease (PLpro), where they bind within the active site. nih.gov

The piperazinone ring, a six-membered heterocycle containing two nitrogen atoms and a ketone group, serves as a central scaffold. Its conformation, or three-dimensional shape, is critical for correctly orienting the other parts of the molecule, particularly the naphthalene moiety and any substituents, for optimal interaction with a biological target.

The piperazine (B1678402) ring is flexible and typically exists in a low-energy "chair" conformation. nih.gov However, other conformations, such as the "boat" or "twist-boat" forms, can be adopted upon binding to a receptor. nih.gov The specific conformation adopted is crucial for biological activity, as it dictates the spatial relationship between key pharmacophoric features. In some molecular designs, restricting the conformational freedom of the piperazine ring by introducing rigid structural elements is a deliberate strategy employed to enhance potency and selectivity. The nitrogen atoms within the piperazine core can also play a vital role in improving the pharmacokinetic properties of drug candidates, as their pKa values often lead to increased water solubility and bioavailability. nih.gov

The introduction of various substituents onto the naphthalene or piperazinone rings is a primary strategy for modulating the pharmacological profile of the parent compound. The nature (e.g., electron-donating or electron-withdrawing) and position of these substituents can profoundly affect the molecule's affinity for its target, its selectivity over other targets, and its metabolic stability.

Studies on related piperazine derivatives have provided valuable insights. For example, in one series of analgesic compounds, the introduction of a hydroxyl group at the meta-position of a phenyl ring attached to the piperazine core led to a 23- to 56-fold increase in activity compared to the unsubstituted parent compound. nih.gov Similarly, for a series of ENT inhibitors, the presence of a halogen substituent on a fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory activity. polyu.edu.hk

The following table summarizes findings from analogous compound series, illustrating the impact of substituent modifications.

| Parent Scaffold | Substituent Modification | Effect on Biological Activity | Reference(s) |

| Naphthalen-2-yl-1,3,5-triazin-2-amine | Replacement of naphthalene with benzene | Abolished inhibitory effects on ENT1 and ENT2 | researchgate.net, polyu.edu.hk |

| 1-Cycloalkyl-4-(1,2-diphenylethyl)piperazines | Addition of a meta-hydroxyl group to the 2-phenyl group | 23-56 times increase in analgesic activity | nih.gov |

| 4-((4-(Phenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | Addition of a halogen to the phenyl moiety | Essential for inhibitory effects on ENT1 and ENT2 | polyu.edu.hk |

| Naphthalen-1-yl-acetic acid hydrazides | Presence of o-bromo, methoxy, or hydroxy substituents | Most active antibacterial and antifungal compounds in the series | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with their measured biological activity. These descriptors can be constitutional (e.g., number of atoms, bonds), topological (e.g., molecular connectivity indices), or quantum-chemical (e.g., energy of the highest occupied molecular orbital, HOMO). nih.govresearchgate.net

For piperazine and ketopiperazine derivatives, QSAR models have been successfully developed to predict their activity as renin inhibitors. longdom.orgscispace.comopenpharmaceuticalsciencesjournal.com In these studies, software such as Dragon is used to calculate hundreds of physicochemical parameters. researchgate.netscispace.com Statistical techniques like sequential multiple linear regression (MLR) are then employed to build an equation that links a small number of significant descriptors to the inhibitory activity. researchgate.netscispace.com For example, a QSAR model for renin inhibitors found that constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) play a vital role in the binding of the ligands to the enzyme. researchgate.netopenpharmaceuticalsciencesjournal.com

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more promising structures.

| Descriptor Type | Example Descriptor | Significance | Reference(s) |

| Constitutional | Sv (Sum of atomic van der Waals volumes) | Relates to the size and bulk of the molecule, influencing fit in the binding pocket. | researchgate.net, openpharmaceuticalsciencesjournal.com |

| Constitutional | nO (Number of Oxygen atoms) | Can indicate potential for hydrogen bonding. | researchgate.net, openpharmaceuticalsciencesjournal.com |

| Topological | ¹χ (First-order molecular connectivity index) | Describes the degree of branching in a molecule. | nih.gov |

| Electronic | logP (Partition coefficient) | Measures the lipophilicity of the compound, affecting membrane permeability and hydrophobic interactions. | nih.gov |

| Quantum-Chemical | HOMO (Highest Occupied Molecular Orbital energy) | Relates to the molecule's ability to donate electrons in a reaction. | nih.gov |

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is a critical step in the development process. nih.gov Validation is performed both internally and externally.

Internal validation often involves the leave-one-out cross-validation method, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. researchgate.netscispace.com The key statistical parameter here is the cross-validation coefficient (Q²).

External validation involves splitting the initial dataset into a "training set" to build the model and a "test set" to evaluate its predictive power on compounds it has not seen before. scispace.com The primary statistical parameters used to assess the quality of a QSAR model are:

R² (Coefficient of Determination): Measures how well the model fits the training set data. A value closer to 1.0 indicates a better fit.

Q² (Cross-validated R²): Measures the internal predictive ability of the model.

R²pred (Predictive R²): Measures the model's ability to predict the activity of the external test set. scispace.com

A robust and predictive QSAR model is generally considered to be one where the values for R², Q², and R²pred are high. For example, a successful QSAR model for piperazine and ketopiperazine renin inhibitors reported an R² of 0.846, a Q² of 0.818, and an R²pred of 0.821, indicating a statistically significant and predictive model. researchgate.netscispace.comopenpharmaceuticalsciencesjournal.com

| Validation Parameter | Typical Value for a Robust Model | Description | Reference(s) |

| R² (Coefficient of Determination) | > 0.6 | Indicates the goodness of fit of the model to the training data. | researchgate.net, scispace.com |

| Q² (Cross-Validation Coefficient) | > 0.5 | Measures the internal predictive power of the model. | researchgate.net, scispace.com |

| R²pred (Predictive R² for external set) | > 0.5 | Measures the ability of the model to predict new data. | researchgate.net, scispace.com |

Interpretation of QSAR Descriptors and Their Physical Meaning

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools in drug design that correlate the biological activity of a series of compounds with their physicochemical properties, known as descriptors. For derivatives of the this compound scaffold, understanding these descriptors is crucial for predicting the potency of new analogs and guiding synthetic efforts.

QSAR modeling for arylpiperazine derivatives has shown that a combination of electronic, steric, and hydrophobic parameters often governs their biological activity. nih.govmdpi.com These models are built from datasets of compounds where structural variations are systematically correlated with their measured biological responses. mdpi.com

Key QSAR Descriptors and Their Significance:

Electronic Descriptors (e.g., HOMO/LUMO energies, Electrophilicity Index ω): These quantum chemical descriptors relate to a molecule's ability to engage in electronic interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the electron-donating and electron-accepting capabilities of a molecule, respectively. mdpi.com For instance, a lower LUMO energy might suggest better stabilization of the ligand-receptor complex through electron acceptance. The electrophilicity index (ω) measures the ability of a molecule to accept electrons, which can be critical for forming covalent or strong non-covalent bonds with a biological target. mdpi.com

Steric Descriptors (e.g., Molar Refractivity, Sterimol parameters): These descriptors quantify the size and shape of a molecule or its substituents. Molar refractivity (MR) is related to the volume of a molecule and its polarizability. mdpi.com In the context of this compound derivatives, modifications to the naphthalene ring or substitutions on the piperazinone core would alter the steric profile, influencing how the molecule fits into a receptor's binding pocket. 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), often reveal regions where steric bulk is either favorable or unfavorable for activity. nih.gov

Hydrophobic Descriptors (e.g., LogP, LogS): Lipophilicity (LogP) is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It influences membrane permeability, solubility, and binding to hydrophobic pockets within a receptor. For arylpiperazine derivatives, a balanced lipophilicity is often required. While increased hydrophobicity can enhance binding to a greasy pocket, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. nih.gov Aqueous solubility (LogS) is another crucial descriptor, as poor solubility can hinder absorption and bioavailability. mdpi.comsolubilityofthings.com

Topological Descriptors (e.g., Topological Polar Surface Area - TPSA): TPSA is calculated from the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is an excellent predictor of a drug's ability to cross cell membranes, including the blood-brain barrier. mdpi.com For CNS-active agents, a TPSA below a certain threshold (e.g., 90 Ų) is often desirable.

The following table illustrates how these descriptors might be interpreted in a hypothetical QSAR study of this compound derivatives.

| Descriptor | Physical Meaning | Implication for this compound Derivatives |

| LUMO Energy | Electron accepting capability | A lower LUMO energy may enhance interactions with electron-rich residues in the target's active site. mdpi.com |

| Molar Refractivity (MR) | Molecular volume and polarizability | An optimal MR value for substituents on the naphthalene ring could indicate a size limit for the binding pocket. mdpi.com |

| LogP | Lipophilicity / Water-Octanol partition | Balancing LogP is crucial; too high may decrease solubility, while too low may hinder membrane passage. nih.gov |

| TPSA | Polar surface area | Modulating TPSA by adding or removing polar groups can control blood-brain barrier penetration. mdpi.com |

These QSAR models, once validated, serve as predictive tools to prioritize the synthesis of novel compounds with a higher probability of success, thereby accelerating the drug discovery process. mdpi.com

Ligand Efficiency and Molecular Properties Assessments in this compound Series

In lead optimization, it is not enough to simply increase potency. The quality of a molecule and its "fitness" for becoming a drug candidate are also critical. Ligand efficiency metrics and the assessment of key molecular properties provide a framework for evaluating this fitness. taylorandfrancis.com

Analysis of Binding Efficiency Metrics

Ligand Efficiency (LE) is a widely used metric that assesses the binding energy of a compound per non-hydrogen atom (heavy atom count, HAC). taylorandfrancis.com It is calculated as:

LE = -ΔG / HAC = (RT * ln(Kᵢ)) / HAC

where ΔG is the free energy of binding, Kᵢ is the binding affinity, and HAC is the number of heavy atoms. LE helps in comparing the binding efficiency of molecules of different sizes, favoring those that achieve high affinity with fewer atoms. This is crucial for avoiding "molecular obesity" and maintaining drug-like properties.

Another important metric is Lipophilic Ligand Efficiency (LLE or LipE), which relates potency to lipophilicity:

LLE = pIC₅₀ - cLogP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and cLogP is the calculated logarithm of the octanol-water partition coefficient. An LLE value between 5 and 7 is often considered desirable. This metric helps to ensure that potency gains are not achieved at the expense of excessive lipophilicity, which can lead to undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The table below provides a hypothetical analysis of binding efficiency metrics for a series of this compound derivatives, illustrating how these metrics can guide lead optimization. This data is illustrative and based on principles from studies of analogous compounds.

| Compound | R-Group | pIC₅₀ | cLogP | HAC | LE (kcal/mol/atom) | LLE |

| 1 | H | 6.0 | 3.5 | 19 | 0.44 | 2.5 |

| 2 | 4'-F | 6.5 | 3.7 | 20 | 0.44 | 2.8 |

| 3 | 4'-OH | 7.2 | 3.2 | 20 | 0.49 | 4.0 |

| 4 | 4'-OMe | 7.0 | 3.6 | 21 | 0.45 | 3.4 |

| 5 | 2'-Cl | 6.8 | 4.1 | 20 | 0.46 | 2.7 |

From this illustrative data, compound 3 (with a hydroxyl group) shows the best balance. It has a high pIC₅₀, the highest Ligand Efficiency, and the most favorable Lipophilic Ligand Efficiency. This suggests that adding a small, polar group improves binding efficiency without unduly increasing lipophilicity. In contrast, compound 5 (with a chloro group) has a less favorable LLE, indicating that its potency comes with a higher lipophilicity cost.

Considerations for Molecular Properties in Chemical Space (e.g., Lipophilicity, Polarity)

The "chemical space" of a compound series refers to the multi-dimensional space defined by its possible structural and physicochemical properties. researchgate.net Navigating this space effectively is key to successful drug design. For the this compound series, lipophilicity and polarity are two of the most critical axes to consider.

Lipophilicity: As indicated by cLogP, lipophilicity has a profound impact on nearly all aspects of a drug's profile. While the naphthalene moiety provides a significant hydrophobic region that can be crucial for binding, it also contributes to high lipophilicity. nih.gov SAR studies on related naphthalene-based antagonists have shown that high lipophilicity can be a major liability, leading to low aqueous solubility and poor oral bioavailability. nih.gov Strategies to mitigate this include:

Introduction of Polar Groups: Adding small, polar functional groups (e.g., -OH, -NH₂, small amides) to the naphthalene ring or other parts of the molecule can reduce lipophilicity and improve solubility. researchgate.net

Bioisosteric Replacement: Replacing parts of the naphthalene ring system with more polar heterocyclic rings (e.g., quinoline (B57606), benzofuran) could maintain key binding interactions while lowering LogP.

The interplay between lipophilicity and polarity for the this compound series can be summarized in the following table, which outlines design strategies and their expected impact.

| Molecular Property | Challenge for the Scaffold | Design Strategy | Expected Outcome |

| Lipophilicity (cLogP) | The naphthalene ring drives high lipophilicity, risking poor ADMET properties. nih.gov | Introduce small polar groups (e.g., -OH, -CONH₂) on the naphthalene ring. | Reduced cLogP, improved LLE, potentially better solubility. |

| Polarity (TPSA) | The large hydrophobic surface area can lead to low polarity and poor solubility. | Incorporate heteroatoms or polar heterocycles as bioisosteres for the naphthalene ring. | Increased TPSA, improved aqueous solubility, and potentially new hydrogen bonding interactions. |

| Solubility | High crystallinity and low polarity can lead to poor dissolution and absorption. | Create salt forms at the second piperazine nitrogen; add hydrogen bond donors/acceptors. | Disrupted crystal packing, enhanced aqueous solubility. rsc.org |

By carefully balancing these properties, medicinal chemists can optimize derivatives of this compound to not only be potent but also possess the drug-like characteristics necessary for further development.

Mechanistic Insights into Biological Activities of 1 Naphthalen 1 Yl Piperazin 2 One in Vitro and Preclinical Mechanistic Focus

Receptor Binding and Modulation Studies (In Vitro)

The interaction of 1-naphthalen-1-yl-piperazin-2-one and its analogs with various neurotransmitter receptors is a key aspect of their pharmacological profile. These interactions are typically studied using radioligand binding assays, where the compound's ability to displace a known radioactive ligand from its receptor is measured to determine its binding affinity (Ki).

Naphthylpiperazine derivatives are recognized for their broad and mixed activity at serotonin (B10506) (5-HT) receptors. wikipedia.org They can act as partial agonists at some subtypes while antagonizing others. wikipedia.org For instance, the related compound 1-(1-naphthyl)piperazine (B79542) (1-NP) demonstrates partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, and antagonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org It also shows high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.org This mixed efficacy profile is a hallmark of this chemical class. nih.gov

The 5-HT1A receptor, a presynaptic autoreceptor, plays a crucial role in regulating serotonin neuron activity. mdpi.com The interaction of piperazine-containing molecules with this receptor is often stabilized by a salt bridge formation between the protonated piperazine (B1678402) nitrogen and Asp116 in the receptor's binding domain. mdpi.com

The 5-HT7 receptor is another significant target. "Long-chain" arylpiperazines have been studied for their affinity to this receptor, with research suggesting that a bent conformation of the flexible chain is favorable for binding. nih.gov

Table 1: Serotonergic Receptor Binding Profile of Naphthylpiperazine Analogs This table is representative of the general binding characteristics of the naphthylpiperazine class, as specific data for this compound is limited in the provided search results.

| Receptor Subtype | Interaction Type | Reference Compound | Affinity (Ki) / Activity |

|---|---|---|---|

| 5-HT1A | Partial Agonist | 1-(1-Naphthyl)piperazine | High Affinity |

| 5-HT2A | Antagonist | 1-(1-Naphthyl)piperazine | High Affinity |

| 5-HT7 | High Affinity | Arylpiperazines | Variable, dependent on structure |

Arylpiperazine derivatives have also been extensively investigated for their interactions with dopamine (B1211576) D2 and D3 receptors. nih.govnih.gov High affinity and selectivity for the D3 receptor over the D2 receptor is a sought-after characteristic. nih.gov For some analogs, the position of attachment of the heterocyclic moiety to the piperazine ring influences the binding affinity for both D2 and D3 receptors. nih.gov

Studies on related compounds have shown that N-substitution on the piperazine ring can accommodate various heterocyclic groups, maintaining high affinity for the D3 receptor. nih.gov Some of these derivatives have demonstrated potent agonist activity at both D2 and D3 receptors, with a preference for the D3 subtype. nih.govdrugbank.com The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 receptor is attributed to their capacity to interact with both the primary binding site and a unique secondary binding site on the D3 receptor. mdpi.com

Table 2: Dopaminergic Receptor Binding Profile of Naphthylpiperazine Analogs This table illustrates the general dopaminergic binding properties of the broader arylpiperazine class, as specific data for this compound is not detailed in the search results.

| Receptor Subtype | Interaction Type | Key Findings |

|---|---|---|

| D2 | Agonist/Antagonist activity varies | Affinity influenced by substitution patterns. nih.gov |

| D3 | Often higher affinity than for D2 | Potential for selective agonism. nih.gov |

The interaction of piperazine derivatives with alpha-adrenergic receptors has also been reported. nih.gov These receptors are part of the adrenergic system, which is involved in regulating various physiological processes. nih.govguidetopharmacology.org The specific interactions of this compound with alpha-adrenergic receptor subtypes would require further investigation, but it is a plausible area of activity for this class of compounds.

The broad pharmacological profile of piperazine derivatives extends to other neurotransmitter systems. ijrrjournal.com Neurotransmitters are chemical messengers that transmit signals across a chemical synapse, from one neuron to another target neuron, muscle cell, or gland cell. wikipedia.orgnih.gov The diverse interactions of these compounds underscore their potential to modulate multiple signaling pathways within the central nervous system. The specific engagement of this compound with other neurotransmitter systems beyond serotonergic, dopaminergic, and adrenergic receptors is an area for further research.

Enzyme Inhibition Profiling (In Vitro)

In addition to receptor binding, some piperazine derivatives exhibit inhibitory activity against specific enzymes.

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling. frontiersin.orgnih.gov Inhibition of PDE10A can modulate dopamine receptor signaling, making it a target for novel therapeutic agents. nih.gov While direct evidence for this compound as a PDE10A inhibitor is not available in the provided results, some isoindole-1,3-dione derivatives containing a piperazine moiety have shown inhibitory activity against PDE10A. nih.gov This suggests that the piperazine scaffold can be incorporated into molecules targeting this enzyme.

Table 3: Enzyme Inhibition Profile This table is speculative for this compound and is based on the activity of related compound classes.

| Enzyme | Potential Activity | Rationale |

|---|---|---|

| PDE10A | Inhibition | Piperazine scaffold present in some known PDE10A inhibitors. nih.gov |

Kinase Inhibition Assays (e.g., VEGFR-2, PARP-1)

While direct enzymatic assay data for this compound is not extensively documented in current literature, the structural motifs of the molecule—specifically the naphthalene (B1677914) ring and the piperazine core—are features present in known kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. idrblab.net Blocking the VEGFR-2 signaling pathway is a well-established and promising approach in cancer therapy. idrblab.netnih.gov Research into small-molecule inhibitors targeting the ATP-binding site of VEGFR-2 has led to the approval of several drugs. idrblab.netnih.gov

Studies have identified compounds with a naphthalene component, such as a series of novel naphthamides, as potent inhibitors of VEGFR-2. One such naphthamide derivative, compound 14c , demonstrated high potency with an IC₅₀ value of 1.5 nM in enzymatic assays and 0.9 nM in cellular proliferation assays involving Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov The naphthalene moiety of these inhibitors typically orients within the ATP-binding pocket, contributing to the inhibitory activity.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a nuclear enzyme crucial for DNA repair and the regulation of apoptosis. researchgate.net Its over-expression in various cancers makes it an important target for antitumor drug discovery. researchgate.net The piperazine scaffold is a key structural fragment found in numerous FDA-approved drugs, including the PARP-1 inhibitor Olaparib. researchgate.net In silico studies involving virtual screening of databases have been employed to identify novel piperazine-based compounds as potential PARP-1 inhibitors. researchgate.net These computational approaches screen for molecules that can effectively dock into the binding pocket of the PARP-1 enzyme, with subsequent molecular dynamics simulations used to predict binding energies and identify critical amino acid interactions. researchgate.net While specific PARP-1 inhibition data for this compound is not available, the presence of the piperazine ring suggests it as a candidate for such investigations.

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. acgpubs.org Selective inhibition of BChE is considered a viable therapeutic strategy for conditions like Alzheimer's disease. tandfonline.com

The piperazine chemical structure is recognized for its role in various biological processes and pharmacological properties. acgpubs.org Derivatives of piperazine have been synthesized and evaluated for their ability to inhibit both AChE and BChE. In one study, a series of piperazine derivatives showed inhibitory activity against BChE with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range, from 4.85 µM to 8.35 µM. acgpubs.org Molecular docking analyses suggest these inhibitors interact with the active sites of the cholinesterase enzymes. tandfonline.com Given that the piperazine moiety is a core component of this compound, it is plausible that this compound could exhibit similar inhibitory effects on butyrylcholinesterase.

Glycosidase Inhibition (e.g., α-Amylase)

α-Amylase is a key enzyme in carbohydrate metabolism, breaking down complex starches into simpler sugars. nih.govtandfonline.com Inhibition of this enzyme can help manage postprandial hyperglycemia, a primary concern in diabetes mellitus. nih.govtandfonline.com

Research has shown that molecules incorporating naphthalene and piperazine structures can act as inhibitors of α-amylase. For example, chalcone-sulfonyl piperazine hybrids have been synthesized and evaluated, with some compounds showing potent α-amylase inhibition. researchgate.net One such hybrid, compound 5k , exhibited an IC₅₀ value of 4.51 ± 1.15 µM against α-amylase. researchgate.net Similarly, various naphthalene-containing compounds have been investigated. A dimethyl 2-(naphthalen-1-yl)-4-oxo-4H-chromen-6-yl-6-phosphonate derivative (compound 6h ) showed an IC₅₀ of 101.1 ± 0.7 µg/mL. tandfonline.com Another study on naphthalene-incorporated analogues found a derivative (compound 7g ) to be a strong α-amylase inhibitor with an IC₅₀ of 17.15 ± 0.10 µg/mL, surpassing the standard drug acarbose. nih.gov

Table 1: α-Amylase Inhibitory Activity of Structurally Related Compounds

| Compound/Derivative | Core Moieties | α-Amylase IC₅₀ | Reference |

|---|---|---|---|

| Chalcone-sulfonyl piperazine hybrid (5k) | Piperazine | 4.51 ± 1.15 µM | researchgate.net |

| Naphthalene-chromenone phosphonate (B1237965) (6h) | Naphthalene | 101.1 ± 0.7 µg/mL | tandfonline.com |

| Naphthalene-propenamide analogue (7g) | Naphthalene | 17.15 ± 0.10 µg/mL | nih.gov |

Cellular Pathway Modulation and Signalling Cascades (In Vitro)

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Significant evidence suggests that the core structure of this compound interacts with G-protein coupled receptors (GPCRs). The direct structural analog, 1-(1-Naphthyl)piperazine (1-NP), which lacks the carbonyl group at the 2-position of the piperazine ring, is a well-characterized serotonergic agent. biosynth.com It demonstrates notable affinity for multiple serotonin (5-HT) receptor subtypes, which are classic examples of GPCRs. idrblab.netacs.org

Specifically, 1-NP and its derivatives have been evaluated for binding to human 5-HT₁ₐ, 5-HT₁ₙ, and 5-HT₁ₙ receptors. acs.org Furthermore, 1-NP has been identified as a novel template for developing ligands for the 5-HT₆ serotonin receptor and acts as an antagonist at 5-HT₃ receptors. idrblab.netbiosynth.com The interaction of these ligands with their receptors initiates a cascade of intracellular events by activating or inhibiting associated G-proteins, thereby modulating various cellular functions. In vitro studies using guinea pig brain slices have shown that 1-NP can act as a partial agonist/antagonist at terminal 5-HT autoreceptors, influencing serotonin release. nih.gov

Intracellular Second Messenger Systems

The interaction of a ligand with a GPCR directly impacts the production of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) and calcium (Ca²⁺). idrblab.net The binding of 1-(1-Naphthyl)piperazine (1-NP) and its derivatives to serotonin receptors provides a clear mechanism for modulating these systems. For instance, the human 5-HT₁ₙ receptor is negatively coupled to adenylyl cyclase, the enzyme responsible for synthesizing cAMP.

Functional assays have confirmed this modulatory role. Studies on derivatives of 1-NP demonstrated that their interaction with the human 5-HT₁ₙ receptor could inhibit forskolin-stimulated cAMP formation. acs.org This indicates that the binding of these compounds to the receptor triggers an inhibitory G-protein (Gᵢ/Gₒ) signaling cascade, leading to a decrease in intracellular cAMP levels. The specific activity (agonist, antagonist, or partial agonist) of the compound determines the nature and extent of this modulation. acs.org The Therapeutic Target Database also lists the cAMP signaling pathway and calcium signaling pathway as established pathways for 1-(1-Naphthyl)piperazine. idrblab.net

Cell Proliferation and Viability Assays (Mechanistic, In Vitro)

The effect of piperazin-2-one (B30754) containing compounds on cell survival and growth has been evaluated in vitro using various cancer cell lines. These assays are crucial for determining the cytotoxic or anti-proliferative potential of a compound. Standard methods include colorimetric assays like the MTT or the MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), which measure the metabolic activity of viable cells. In these assays, a tetrazolium salt is reduced by metabolically active cells to a colored formazan (B1609692) product, the amount of which is directly proportional to the number of living cells.

While specific data for this compound is limited, related structures have been assessed. Cytotoxicity studies on a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were conducted on 4T1 breast cancer cells using the MTT assay. This assay measures the conversion of yellow tetrazolium salt to purple formazan to determine cell viability after treatment with the test compounds.

Phenotypic Screening and Target Deconvolution (In Vitro, Non-Clinical)

Phenotypic screening serves as an initial, unbiased approach to discover the biological effects of a compound without a preconceived target. This is followed by target deconvolution to identify the specific molecular interactions responsible for the observed phenotype.

High-Throughput Screening (HTS) enables the rapid assessment of large compound libraries to identify "hit" compounds with desired biological activity. nih.govyoutube.com For a compound like this compound, HTS campaigns would be foundational in uncovering its potential therapeutic applications.

The process typically begins by screening against diverse compound collections, which can include tens of thousands of unique molecules. thermofisher.com These screens can be structured in two main ways:

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. Common formats include those based on fluorescence polarization, Förster resonance energy transfer (FRET), and time-resolved FRET (TR-FRET). nih.gov For instance, a library of arylpiperazine derivatives could be screened for inhibition of a specific enzyme, like a kinase, or binding to a G-protein coupled receptor (GPCR). nih.govmdpi.com

Cell-Based Assays: These assays measure a compound's effect on whole cells, providing insights into its activity in a more biologically relevant context. nih.gov This can range from measuring cell viability and proliferation to more complex endpoints like reporter gene activation or changes in second messenger levels. nih.govoncolines.com

Fluorescence-based HTS assays with recombinant Cytochrome P450 (CYP) enzymes are also used to evaluate potential drug interactions early in the discovery process. nih.gov The use of 96-well or 384-well plates allows for the simultaneous testing of numerous samples, and the process can be automated using liquid handling systems for efficiency and consistency. assaygenie.com

| Assay Type | Principle | Typical Application for Arylpiperazines | Example Readout |

|---|---|---|---|

| Biochemical (Enzyme Inhibition) | Measures the ability of a compound to inhibit the activity of a purified enzyme. | Screening against a panel of kinases or enzymes like acetylcholinesterase. | IC₅₀ value (concentration for 50% inhibition). |

| Biochemical (Receptor Binding) | Quantifies the affinity of a compound for a specific receptor, often using a radiolabeled or fluorescent ligand. | Determining binding affinity (Ki) for serotonin (5-HT) or dopamine (D) receptors. nih.govnih.gov | Kᵢ value (inhibition constant). |

| Cell-Based (Viability/Cytotoxicity) | Measures the effect of a compound on cell survival or proliferation. | Assessing anticancer potential against various cancer cell lines (e.g., prostate, breast). nih.govresearchgate.net | IC₅₀ or EC₅₀ value (concentration for 50% effect). |

| Cell-Based (Reporter Gene) | Measures the ability of a compound to modulate the transcription of a specific gene linked to a reporter (e.g., luciferase). | Evaluating agonist or antagonist activity at a target receptor, such as the androgen receptor. mdpi.comnih.gov | Fold-change in reporter signal. |

Following a successful phenotypic screen where a compound shows interesting activity (e.g., inhibiting cancer cell growth), the next critical step is to identify its molecular target(s). mdpi.com Chemoproteomics is a powerful technology for this purpose, as it aims to identify protein-small molecule interactions directly within a complex biological sample. nih.gov

One advanced, label-free method is LiP-Quant, which combines limited proteolysis (LiP) with mass spectrometry. This approach can identify the protein targets of a compound and even approximate the binding site without requiring any modification of the compound itself. nih.gov The technique works by treating a whole cell lysate with the compound of interest. The principle is that when a compound binds to its target protein, it can induce a conformational change that alters the protein's susceptibility to proteolysis. By comparing the peptide fragments generated by a protease in the presence versus the absence of the compound, specific binding events can be detected. Machine learning algorithms are then used to analyze the complex data and assign a score to identify the most likely protein targets. nih.gov

Functional cell-based assays are crucial for characterizing the biological effects of a compound in a cellular context, moving beyond simple binding or enzyme inhibition. njbio.com These assays can elucidate the compound's influence on specific cellular pathways and functions.

Common functional assays include:

Cell Viability and Proliferation Assays: Methods like the CCK-8 assay or ATPLite™ assay (which measures intracellular ATP content) are used to determine a compound's cytotoxic or cytostatic effects. nih.govoncolines.comresearchgate.net These are often performed on panels of cancer cell lines to identify potential anti-proliferative activity. nih.gov

Apoptosis Assays: To determine if cell death is occurring via apoptosis, assays can measure the activity of key effector enzymes like caspases 3 and 7. oncolines.comnjbio.com Another common method is using flow cytometry to detect Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells. njbio.com

Colony-Forming Assays: These longer-term assays assess the ability of single cells to proliferate and form colonies, which can be more representative of metastatic potential. oncolines.com

Signal Transduction Assays: These assays measure changes in downstream signaling pathways. For example, cAMP assays can be used to study signaling downstream from GPCRs, while phosphorylation assays can determine the activity of specific kinases. oncolines.com

Reporter Gene Assays: As mentioned in HTS, these are also powerful functional assays. For arylpiperazines, they are frequently used to determine functional activity (agonist or antagonist) at receptors like the androgen receptor or various serotonin subtypes. mdpi.comnih.gov

| Functional Assay | Biological Question Addressed | Example Application for an Arylpiperazine Derivative | Typical Readout |

|---|---|---|---|

| Caspase-Glo® 3/7 Assay | Does the compound induce apoptosis? | Treating a cancer cell line to see if it triggers programmed cell death. oncolines.com | Luminescence signal proportional to caspase activity. |

| Annexin V Staining | Is the cell membrane altered during apoptosis? | Quantifying the percentage of apoptotic cells via flow cytometry after compound treatment. njbio.com | Percentage of Annexin V positive cells. |

| Androgen Receptor (AR) Reporter Assay | Does the compound block or activate the AR pathway? | Testing for AR antagonist activity for potential use in prostate cancer. nih.govnih.gov | IC₅₀ value for inhibition of reporter gene expression. |

| Colony Formation Assay | Does the compound have a long-term inhibitory effect on cell proliferation and self-renewal? | Evaluating the ability of a compound to prevent cancer cells from forming new colonies. oncolines.com | Number and size of colonies. |

Selectivity and Polypharmacology Assessment (In Vitro)

Understanding a compound's interaction profile across multiple targets is essential. While some therapies require highly selective ligands, others, particularly for complex diseases like those affecting the CNS, may benefit from a "multi-target" or polypharmacological approach. researchgate.netnih.gov Arylpiperazines are a class well-known for exhibiting such polypharmacology, often interacting with multiple serotonin and dopamine receptor subtypes. nih.govnih.gov

Off-target profiling is the systematic screening of a compound against a broad panel of receptors, enzymes, and ion channels to identify unintended interactions. This is critical for predicting potential side effects and for understanding the full mechanistic basis of a compound's activity.

A common approach involves conducting radioligand binding assays against a panel of targets. For an arylpiperazine derivative, this would typically include a wide range of aminergic GPCRs (e.g., various serotonin, dopamine, and adrenergic receptors) and neurotransmitter transporters. nih.govnih.gov For example, a compound might be tested at a fixed concentration (e.g., 10 µM) across dozens of receptors to identify any significant binding. nih.gov Any "hits" from this primary screen are then followed up with concentration-response curves to determine the binding affinity (Kᵢ) at each of the identified off-targets. This provides a quantitative measure of the compound's selectivity.

The design of arylpiperazine derivatives can be intentionally steered toward either high selectivity or a specific multi-target profile. researchgate.net This is achieved through strategic chemical modifications and an understanding of the structure-activity relationships (SAR) of the scaffold.

Designing Selective Ligands: Achieving selectivity often involves identifying unique features in the target's binding pocket that are not present in closely related off-targets. Medicinal chemists can then modify the ligand to exploit these differences. For instance, introducing bulky or specific functional groups on the aryl ring or the piperazine linker can enhance binding to the desired target while creating steric clashes or unfavorable interactions with off-targets. mdpi.com The goal is to maximize the affinity difference between the on-target and off-targets.

Designing Multi-Target Agents: The development of multi-target-directed ligands (MTDLs) is a deliberate strategy for complex diseases where modulating multiple pathways may be more effective. nih.govresearchgate.net This often involves molecular hybridization, where pharmacophores (the key structural features responsible for activity) from two different ligands are combined into a single molecule. nih.govresearchgate.net For arylpiperazines, a common strategy is to link the arylpiperazine core, known to target GPCRs, to another moiety known to inhibit a transporter (like the serotonin transporter, SERT) or an enzyme. researchgate.net The key challenge is to balance the activity at each of the intended targets to achieve a synergistic or additive therapeutic effect. consensus.app

Computational and Theoretical Investigations of 1 Naphthalen 1 Yl Piperazin 2 One

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

In studies of compounds structurally related to 1-naphthalen-1-yl-piperazin-2-one, such as piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, molecular docking has been employed to identify potential biological targets and understand key interactions. For instance, research has been conducted on their interactions with carbonic anhydrase IX (CAIX), a protein overexpressed in various cancer cells. nih.gov The chemical structures of the studied compounds were first drawn and their energy minimized using force fields like MM2. mdpi.com Subsequently, software such as Autodock tools are used to prepare the molecules for docking by adding charges. mdpi.com

A critical step in drug design is the identification of the binding pocket on the target protein and the key amino acid residues that interact with the ligand. Molecular docking simulations can reveal these crucial interactions. For a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, docking studies against the CAIX protein (PDB ID: 5FL4) have identified the binding site and the specific residues involved in the interaction. mdpi.com

These studies have shown that the compounds can form multiple hydrogen bonds with the receptor. The key residues identified as forming these hydrogen bonds include Arg6, Trp9, Val130, Asn66, Arg64, His68, Gln71, Gly71, Leu91, Gln92, Ala128, Thr200, Thr201, and Pro202. nih.gov The quinoline (B57606) moiety of some similar compounds is predicted to reside within a hydrophobic pocket formed by residues such as Glu2190, Leu2192, Asp2195, Tyr2225, Asp2357, Phe2358, Gly2359, and Asp2360. nih.gov The phenyl piperazine (B1678402) side chain, on the other hand, was found to be oriented near a loop region of the ATP-binding site. nih.gov

Table 1: Key Residues in Ligand-Protein Interactions of Related Compounds

| Compound Type | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Val130, Asn66, Arg64, His68, Gln71, Gly71, Leu91, Gln92, Ala128, Thr200, Thr201, Pro202 | nih.gov |

During molecular docking, the conformational flexibility of the ligand is a critical factor. Docking algorithms, often based on genetic algorithms, explore various conformations of the ligand within the binding site to find the most stable binding pose. scispace.com This involves optimizing the torsional angles of the flexible bonds in the ligand, and in some cases, the geometries of its ring structures. scispace.com

For related piperazine derivatives, conformational analysis within the binding site of their target proteins has been essential to understand their structure-activity relationships. For instance, the introduction of a carbonyl group to the piperazine nitrogen in one study led to a significant improvement in potency, which was attributed to the formation of a hydrogen bond with Lys2187. nih.gov This highlights how specific conformations that allow for key interactions are favored. The rigidity of certain structural elements, such as a 6-membered lactam ring, has also been shown to be preferred for potent inhibition, as more flexible analogs resulted in a significant loss of activity. nih.gov

Scoring functions are mathematical models used in molecular docking to evaluate the strength of the interaction between a ligand and a protein. researchgate.net They are crucial for ranking different binding poses and for predicting the binding affinity. researchgate.net There are several types of scoring functions, including physics-based, empirical, knowledge-based, and machine-learning-based functions. researchgate.net

In studies of related compounds, various scoring functions have been used to assess binding affinity. For example, the docking of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against CAIX yielded binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov For comparison and validation, these results are often compared to known inhibitors. For instance, the established CAIX inhibitor SLC-0111 showed a binding affinity of -8.39 kcal/mol in the same study. mdpi.com The performance of different scoring functions, such as GoldScore and ChemScore, can vary in terms of accuracy and computational speed. scispace.com

Table 2: Docking Scores of Related Compounds against CAIX

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| SA1 | -7.39 | nih.gov |

| SA2 | -8.39 | nih.gov |

| SA3 | -7.92 | nih.gov |

| SA4 | -8.04 | nih.gov |

| SA5 | -7.95 | nih.gov |

| SA6 | -7.65 | nih.gov |

| SA7 | -8.61 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of ligand-protein complexes, the dynamics of their interactions, and the role of solvent molecules.

MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex over a period of time (e.g., 100 nanoseconds), researchers can observe how the ligand and protein interact and if the binding is stable. nih.gov Key metrics used to evaluate stability include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

For piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives complexed with CAIX, MD simulations have shown that the complexes generally reach equilibrium within the first 10 nanoseconds and remain stable for the duration of the 100 ns simulation. nih.gov The RMSD values for the complexes were found to be in a specific order of stability (SA7 < SA2 < SA5 < SA4). nih.gov The ligands themselves were also shown to maintain their structural integrity within the binding site, with negligible deviations in their RMSD values. mdpi.com